7-Hydroxy Amoxapine
7-Hydroxy Amoxapine
7-Hydroxyamoxapine belongs to the class of organic compounds known as dibenzoxazepines. Dibenzoxazepines are compounds containing a dibenzoxazepine moiety, which consists of two benzene connected by an oxazepine ring. 7-Hydroxyamoxapine is considered to be a practically insoluble (in water) and relatively neutral molecule. 7-Hydroxyamoxapine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 7-hydroxyamoxapine is primarily located in the cytoplasm.
7-Hydroxyamoxapine is a dibenzooxazepine.
7-Hydroxyamoxapine is a dibenzooxazepine.
Brand Name:
Vulcanchem
CAS No.:
37081-76-8
VCID:
VC0025571
InChI:
InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2
SMILES:
C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl
Molecular Formula:
C17H16ClN3O2
Molecular Weight:
329.8 g/mol
7-Hydroxy Amoxapine
CAS No.: 37081-76-8
Reference Standards
VCID: VC0025571
Molecular Formula: C17H16ClN3O2
Molecular Weight: 329.8 g/mol
CAS No. | 37081-76-8 |
---|---|
Product Name | 7-Hydroxy Amoxapine |
Molecular Formula | C17H16ClN3O2 |
Molecular Weight | 329.8 g/mol |
IUPAC Name | 8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-2-ol |
Standard InChI | InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2 |
Standard InChIKey | MEUGUMOVYNSGEW-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl |
Canonical SMILES | C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl |
Description | 7-Hydroxyamoxapine belongs to the class of organic compounds known as dibenzoxazepines. Dibenzoxazepines are compounds containing a dibenzoxazepine moiety, which consists of two benzene connected by an oxazepine ring. 7-Hydroxyamoxapine is considered to be a practically insoluble (in water) and relatively neutral molecule. 7-Hydroxyamoxapine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 7-hydroxyamoxapine is primarily located in the cytoplasm. 7-Hydroxyamoxapine is a dibenzooxazepine. |
Synonyms | 2-chloro-11-(1-piperazinyl)dibenzo(b,f)(1,4)oxazepin-7-ol 7-hydroxyamoxapine |
PubChem Compound | 162242 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume